N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide
Description
N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a formyl-substituted benzyl group attached to the cyclopropane ring via a methylene linker.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-[(4-formylphenyl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H13NO2/c14-8-10-3-1-9(2-4-10)7-13-12(15)11-5-6-11/h1-4,8,11H,5-7H2,(H,13,15) |
InChI Key |
LXRKYJSEUUNPMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-formylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 4-(Carboxyphenyl)methylcyclopropanecarboxamide
Reduction: 4-(Hydroxymethylphenyl)methylcyclopropanecarboxamide
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The formyl group can undergo various chemical transformations, allowing the compound to participate in different biochemical processes. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide and related compounds from the evidence:
*Calculated based on molecular formula C₁₂H₁₃NO₂.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The formyl group in the target compound is electron-withdrawing, which may reduce electron density at the benzene ring compared to methoxy (electron-donating) or acetylamino (moderately electron-withdrawing) substituents. This could influence hydrogen-bonding interactions and crystal packing .
- Pharmacological Relevance: Cyclopropylfentanyl () demonstrates that cyclopropanecarboxamides can exhibit significant bioactivity, particularly in opioid receptor binding. The target compound’s formyl group may alter receptor affinity compared to fentanyl analogs .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: emphasizes the role of hydrogen bonding in dictating crystal structures. The formyl group in the target compound may participate in C=O···H-N interactions, akin to N-(4-Methylphenyl)formamide (), which exhibits phase transitions under thermal stress .
- Phase Behavior: Formamide derivatives (e.g., N-(4-Chlorophenyl)formamide) show disordered-to-ordered phase transitions, suggesting that the target compound’s formyl group could impart similar thermal responsiveness .
Biological Activity
N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring, a formyl group attached to a phenyl moiety, and an amide functional group. The molecular formula is with a molecular weight of approximately 203.24 g/mol. The structural uniqueness of this compound may influence its reactivity and interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. The formyl group can facilitate covalent bonding with nucleophilic sites on proteins, potentially altering their function. This interaction may lead to modulation of cellular signaling pathways, contributing to its therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in various therapeutic contexts.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Effects
A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.
Case Study 2: Anti-inflammatory Properties
In a murine model of arthritis, administration of this compound resulted in a marked decrease in joint swelling and inflammatory markers. Histological analysis showed reduced infiltration of immune cells in the affected joints, supporting its anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
